molecular formula C16H19N3O3S3 B2523612 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097931-72-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2523612
CAS No.: 2097931-72-9
M. Wt: 397.53
InChI Key: BKQNCPTUABEARP-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O3S3 and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and related compounds have been synthesized and studied for their potential biological activities. A notable application is in the field of cytotoxicity, where these compounds have been investigated for their effects on tumor and non-tumor cell lines (Kucukoglu et al., 2016).
  • The compounds have shown inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II, demonstrating potential as enzyme inhibitors. This inhibition could be significant in various therapeutic applications, including as a potential treatment for conditions like glaucoma or epilepsy (Bülbül et al., 2008).

Pharmacological Properties

  • These compounds have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, with research focusing on their structure-activity relationships. This has implications for the treatment of inflammatory conditions like arthritis (Penning et al., 1997).
  • They have also been investigated for their antiproliferative activities against cell lines such as HeLa and C6, indicating potential use in cancer research and therapy (Mert et al., 2014).

Chemical Synthesis and Modification

  • The chemical synthesis of these compounds, including their sulfonamide derivatives, has been a subject of study, indicating interest in the development of novel synthetic routes and modifications for enhanced biological activity (Barbarella & Zambianchi, 1994).
  • Efforts have also been made in exploring the synthesis of metal complexes of these sulfonamides, which could lead to novel therapeutic agents with enhanced properties (Büyükkıdan et al., 2017).

Potential Antiviral and Antioxidant Properties

  • Some derivatives of these compounds have shown anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).
  • Additionally, there has been research into their antioxidant activities, which could be relevant in the development of treatments for oxidative stress-related diseases (Badgujar et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect . Without specific studies on this compound, it’s difficult to determine its exact mechanism of action.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-10-16(11(2)19(3)18-10)25(21,22)17-9-12(20)13-6-7-15(24-13)14-5-4-8-23-14/h4-8,12,17,20H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQNCPTUABEARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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